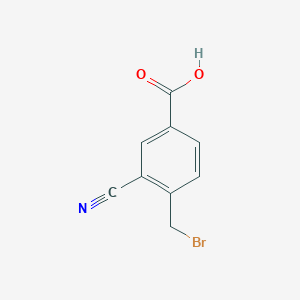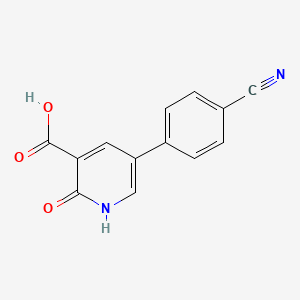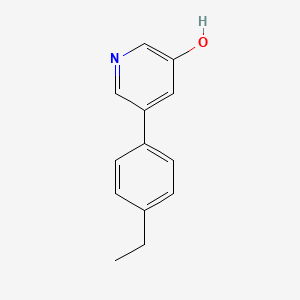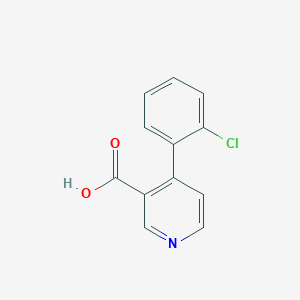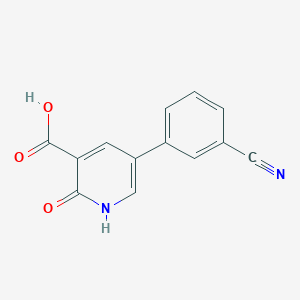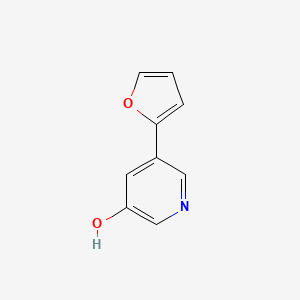
5-(Thiophen-2-yl)pyridin-3-ol
Vue d'ensemble
Description
5-(Thiophen-2-yl)pyridin-3-ol is a chemical compound that contains a pyridine ring and a thiophene ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) . These methods can provide insights into the molecular properties of the compound.Applications De Recherche Scientifique
HDAC Inhibition
5-(Thiophen-2-yl)pyridin-3-ol derivatives show promise as histone deacetylase (HDAC) inhibitors. A study identified 5-pyridin-2-yl-thiophene-2-hydroxamic acid as having modest HDAC inhibitory activity. Further functionalization led to compounds with enhanced enzyme inhibition and anti-proliferative activity (Price et al., 2007).
Electronic Device Applications
Compounds including this compound have been studied for their use in field-effect transistors (FETs). These block co-oligomers, composed of electron-donating thiophene and electron-withdrawing pyridine rings, demonstrated significant potential for FETs with specific electronic properties (Haemori et al., 2012).
Hydrogen Bond Studies
Research on the hetero-association of pyridine with thiophene derivatives, including this compound, using 1H NMR spectroscopy, provides insights into hydrogen bond interactions. These studies are valuable for understanding molecular interactions in various chemical systems (Lomas & Cordier, 2009).
Synthesis of Bioactive Molecules
This compound derivatives have been used in synthesizing novel bioactive molecules. These molecules, including pyrimidine-2-thiol and pyrazole derivatives, showed potent anti-inflammatory and antioxidant activities (Shehab et al., 2018).
Material Science Applications
Alternating 2,5-linked pyridine-thiophene oligomers, including this compound derivatives, exhibit strong absorption and emission properties. These materials show promise for applications in material science due to their unique electronic properties (Rocha & Finney, 2010).
QSAR Modeling for Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) modeling using 5-pyridin-2-yl-thiophene-2-hydroxamic acids, related to this compound, has been employed to predict HDAC inhibition. This approach aids in identifying novel lead compounds in drug discovery (Melagraki et al., 2009).
Orientations Futures
The future directions for the study of 5-(Thiophen-2-yl)pyridin-3-ol could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, it could be interesting to explore its potential as a fluorescent sensor for metal ions or its potential biological activities .
Propriétés
IUPAC Name |
5-thiophen-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-4-7(5-10-6-8)9-2-1-3-12-9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGBHAHMIIJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682509 | |
| Record name | 5-(Thiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-35-7 | |
| Record name | 5-(Thiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




